REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6]([C:7]([NH2:9])=[O:8])=[C:5]([NH:10][C:11](=O)[C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=2[O:18][CH2:19][CH2:20][CH3:21])[C:4]([CH2:23][CH2:24][CH3:25])=[N:3]1.OO.C(=O)([O-])[O-].[K+].[K+].O>C(O)C>[CH3:1][N:2]1[C:6]2[C:7](=[O:8])[NH:9][C:11]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=3[O:18][CH2:19][CH2:20][CH3:21])=[N:10][C:5]=2[C:4]([CH2:23][CH2:24][CH3:25])=[N:3]1 |f:2.3.4|
|
Name
|
|
Quantity
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0.34 g
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Type
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reactant
|
Smiles
|
CN1N=C(C(=C1C(=O)N)NC(C1=C(C=CC=C1)OCCC)=O)CCC
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0.54 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
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5 mL
|
Type
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solvent
|
Smiles
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C(C)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The mixture was heated
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Type
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TEMPERATURE
|
Details
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under reflux for 38 hours
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Duration
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38 h
|
Type
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CUSTOM
|
Details
|
evaporated under vacuum
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (3×20 ml)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
The resulting residue was chromatographed on silica gel (6 g)
|
Type
|
WASH
|
Details
|
a methanol in dichloromethane elution gradient (0-1% methanol)
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Type
|
CUSTOM
|
Details
|
to give an oil, successive trituration of which with ether
|
Name
|
|
Type
|
product
|
Smiles
|
CN1N=C(C=2N=C(NC(C21)=O)C2=C(C=CC=C2)OCCC)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.19 g | |
YIELD: PERCENTYIELD | 59% | |
YIELD: CALCULATEDPERCENTYIELD | 58.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |